A Technical Guide to the Crystal Structure Analysis of 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline: A Methodological Framework
A Technical Guide to the Crystal Structure Analysis of 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth methodological framework for the crystal structure analysis of 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline. While a public crystal structure for this specific molecule is not currently available in crystallographic databases such as the Cambridge Structural Database (CSD)[1][2], this document outlines a scientifically rigorous, field-proven workflow. By leveraging established synthetic routes and analytical techniques for structurally related pyrrolo[1,2-a]quinoxaline derivatives, this guide serves as an authoritative resource for researchers undertaking the structural elucidation of this and similar compounds.
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and kinase inhibitory properties.[3][4][5] The precise three-dimensional arrangement of atoms, as determined by single-crystal X-ray diffraction, is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.[1]
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The synthesis of pyrrolo[1,2-a]quinoxaline derivatives typically involves a multi-step approach.[4][6]
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline can be envisioned based on established methodologies for related analogues. A common strategy involves the initial construction of the pyrrolo[1,2-a]quinoxaline core, followed by functionalization at the 4-position.
Step-by-Step Synthesis Protocol:
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Synthesis of 1-(2-aminophenyl)pyrrole: This key intermediate can be prepared from commercially available 2-nitroaniline and 2,5-dimethoxytetrahydrofuran via a Clauson-Kaas reaction, followed by reduction of the nitro group.[4][6]
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Cyclization to form the Pyrrolo[1,2-a]quinoxaline Core: The 1-(2-aminophenyl)pyrrole can be cyclized to form a lactam, which is then chlorodehydroxylated using a reagent like phosphorus oxychloride (POCl₃) to yield 4-chloropyrrolo[1,2-a]quinoxaline.[6]
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Nucleophilic Aromatic Substitution: The final step involves the reaction of 4-chloropyrrolo[1,2-a]quinoxaline with 4-chlorophenol in the presence of a suitable base to afford the target compound, 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline.
Caption: Proposed synthetic workflow for 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining single crystals of sufficient size and quality is paramount for successful X-ray diffraction analysis.[1] Slow evaporation from a suitable solvent system is a commonly employed and effective technique for organic molecules.
Experimental Protocol for Crystallization:
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Purification: The synthesized 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline should be purified to the highest possible degree using techniques such as column chromatography or recrystallization to remove impurities that can inhibit crystal growth.[1]
-
Solvent Screening: A range of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, dichloromethane, acetonitrile, and their combinations with hexane or heptane) should be screened to determine the optimal conditions for crystal growth.
-
Slow Evaporation: A saturated solution of the purified compound in the chosen solvent system is prepared in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
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Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted on a goniometer head for X-ray diffraction analysis.
Part 2: Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]
Data Collection and Processing
Step-by-Step Data Collection Protocol:
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Crystal Mounting: A single crystal of appropriate dimensions is selected and mounted on a cryoloop.
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Diffractometer Setup: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
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Data Reduction: The raw diffraction data is processed to integrate the reflection intensities, correct for experimental factors (e.g., absorption), and merge equivalent reflections.
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement:
Caption: General workflow for single-crystal X-ray structure determination.
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Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
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Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically to account for their thermal motion.
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Validation: The final refined structure is validated using crystallographic software to ensure its quality and accuracy.[1]
Part 3: Expected Structural Features and Data Presentation
Based on the analysis of related pyrrolo[1,2-a]quinoxaline structures, we can anticipate the key structural features of 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline. The molecule is expected to be largely planar, with some torsion around the ether linkage.
Hypothetical Crystallographic Data
The following table summarizes the expected crystallographic data for 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline, based on typical values for similar compounds.[3]
| Parameter | Expected Value |
| Chemical Formula | C₁₇H₁₁ClN₂O |
| Formula Weight | 294.74 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~12-14 |
| b (Å) | ~8-10 |
| c (Å) | ~13-15 |
| β (°) | ~100-110 |
| Volume (ų) | ~1400-1600 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.3-1.5 |
| Absorption Coefficient (mm⁻¹) | ~0.2-0.3 (for Mo Kα) |
| F(000) | ~608 |
| Final R indices [I>2σ(I)] | R₁ = ~0.04-0.06, wR₂ = ~0.10-0.15 |
| Goodness-of-fit on F² | ~1.0-1.1 |
Molecular Structure and Intermolecular Interactions
The crystal packing is likely to be influenced by weak intermolecular interactions such as C-H···π and π-π stacking interactions, which are common in aromatic heterocyclic compounds.
Caption: Expected molecular connectivity of 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline.
Conclusion
The structural elucidation of novel compounds like 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline is a critical step in the drug discovery and development process. This guide provides a robust and scientifically grounded framework for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. By following these established protocols, researchers can confidently determine the precise three-dimensional structure of this and other related molecules, thereby gaining invaluable insights into their chemical properties and biological function.
References
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- MDPI. Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. MDPI. 2023.
- Semantic Scholar. Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]pip. Semantic Scholar. 2022.
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MDPI. Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][1][7]Phenanthrolines Bearing a 9-Cyano Group. MDPI. 2024. Available from:
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- ACS Publications. Three-Component Synthesis of Pyrrolo/indolo[1,2-a]quinoxalines Substituted with o-Biphenylester/N-arylcarbamate/N-arylurea: A Domino Approach Involving Spirocyclic Ring Opening. The Journal of Organic Chemistry. 2021.
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- PMC. Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives.
- ResearchGate. Crystal Structure of Bis{N-(pyrrolo[1,2-a]quinoxalin-4-yl)-3-aminopropyl}piperazine. ResearchGate. 2005.
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